molecular formula C31H30N4O6 B1436809 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine CAS No. 93778-57-5

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

Cat. No. B1436809
CAS RN: 93778-57-5
M. Wt: 554.6 g/mol
InChI Key: IYNGMVFRUKBGNM-OYUWMTPXSA-N
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Description

“5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” is a pyrimidine . It is used in the solid-phase synthesis of polynucleotides and polythymidylic acids by the block coupling phosphotriester method . It may also be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside, which can be subsequently incorporated into oligodeoxynucleotides .


Synthesis Analysis

The synthesis of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” involves several steps and reagents . It may be used in the stereoselective synthesis of 3’-deoxy-3’-threo-hydroxymethyl nucleoside . The process development for the synthesis of this compound has been reported in several studies .


Molecular Structure Analysis

The molecular structure of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” is represented by the empirical formula C31H32N2O7 . The molecular weight is 544.59 .


Chemical Reactions Analysis

The chemical reactions involving “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” are complex and involve several steps . More research is needed to fully understand these reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” include a melting point of 114-116 °C (subl.) (lit.) . It is a solid at room temperature and should be stored at 2-8°C .

Scientific Research Applications

Detritylation Mechanism and Kinetics

The kinetics and mechanism of detritylation, specifically the deprotection of 5'-O-(4,4'-dimethoxytrityl)-2'-deoxythymidine nucleoside, have been examined. This process involves the transformation into a 4,4'-dimethoxytrityl carbocation, with observations suggesting a concerted general acid-catalysed mechanism rather than a stepwise process. Factors like solvent polarity, solution acidity, and entropies of activation significantly influence the rate and equilibrium constants of detritylation (Russell et al., 2009).

Synthesis of Modified Nucleosides

The synthesis of modified nucleosides, specifically involving 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine, is a significant application. This includes the preparation of oligodeoxyribonucleotides containing modified residues at predetermined positions, crucial for various biochemical applications (Roelen et al., 1991).

Enhanced Detritylation Methods

Methods for improving the detritylation step in oligonucleotide synthesis have been developed. These involve using different acids and conditions to optimize the removal of the 5'-protecting group, which is crucial for coupling with phosphoroamidite monomers in DNA or RNA synthesis (Habuš & Agrawal, 1994).

Preparation of Oligonucleotides

The preparation of oligonucleotides using 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine involves specific methods to incorporate the compound into larger nucleotide chains. This is essential in the field of genetics and molecular biology for creating specific DNA or RNA sequences for research and therapeutic purposes (Megalied et al., 2001).

Safety And Hazards

The safety and hazards associated with “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” are not fully known. It is recommended to handle this compound with care and use appropriate personal protective equipment .

Future Directions

The future directions for the research and application of “5’-O-(4,4’-Dimethoxytrityl)-2’-deoxyinosine” are not clear at this time. More research is needed to fully understand its potential uses and benefits .

properties

IUPAC Name

9-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30N4O6/c1-38-23-12-8-21(9-13-23)31(20-6-4-3-5-7-20,22-10-14-24(39-2)15-11-22)40-17-26-25(36)16-27(41-26)35-19-34-28-29(35)32-18-33-30(28)37/h3-15,18-19,25-27,36H,16-17H2,1-2H3,(H,32,33,37)/t25-,26+,27+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYNGMVFRUKBGNM-OYUWMTPXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(CC(O4)N5C=NC6=C5N=CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H](C[C@@H](O4)N5C=NC6=C5N=CNC6=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70918007
Record name 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine

CAS RN

93778-57-5
Record name 5′-O-[Bis(4-methoxyphenyl)phenylmethyl]-2′-deoxyinosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=93778-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5'-O-(4,4'-Dimethoxytrityl)-2'-deoxyinosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093778575
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9-{5-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-2-deoxypentofuranosyl}-9H-purin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70918007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5'-O-(4,4'-dimethoxytrityl)-2'-deoxyinosine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.089.225
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
MK Lakshman, B Zajc - Nucleosides & nucleotides, 1996 - Taylor & Francis
The conventional method for 4,4′-dimethoxytrityl (DMT) etherification of the 5′-hydroxyl termini in deoxynucleosides that are either highly reactive or those bearing modifications at …
Number of citations: 18 www.tandfonline.com
S Bae, MK Lakshman - Journal of the American Chemical Society, 2007 - ACS Publications
A novel class of O 6 -(benzotriazol-1-yl)inosine as well as the corresponding 2‘-deoxy derivatives can be conveniently prepared by a reaction between sugar-protected or -unprotected …
Number of citations: 88 pubs.acs.org
I Terashima, H Kawate, K Sakumi… - Chemical research in …, 1997 - ACS Publications
To investigate the substrate specificity of human O 6 -methylguanine-DNA methyltransferase (MGMT) for O 6 -benzylguanine (6BG) derivatives incorporated in oligodeoxynucleotides, …
Number of citations: 15 pubs.acs.org
S Bae, S Chaturvedi… - Current Protocols in …, 2009 - Wiley Online Library
A new class of reactive nucleosides, O 6 ‐(benzotriazol‐1‐yl) derivatives of inosine and 2′‐deoxyinosine, have been developed via reaction of silyl‐protected or unprotected inosine …
C Liczner - 2018 - spectrum.library.concordia.ca
X-ray crystallography has been central in determining structure-function relationships for biomacromolecules, such as nucleic acids and proteins, leading to a greater understanding of …
Number of citations: 2 spectrum.library.concordia.ca
Y Nogi, N Saito-Tarashima, S Karanjit, N Minakawa - Molecules, 2023 - mdpi.com
5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide 5′-monophosphate (ZMP) is a central intermediate in de novo purine nucleotide biosynthesis. Its nucleobase moiety, 5-…
Number of citations: 7 www.mdpi.com
JE Page, B Zajc, T Oh-hara, MK Lakshman… - Biochemistry, 1998 - ACS Publications
The postoligomerization method was used to prepare oligonucleotide 16-mers that contained dAdo or dGuo adducts, derived from trans opening of each enantiomer of the two …
Number of citations: 106 pubs.acs.org
M Printz, C Richert - Chemistry–A European Journal, 2009 - Wiley Online Library
Abstract Effect of a PAH on base pairing: A polycyclic aromatic hydrocarbon (PAH) covalently linked to the N6‐position of a dangling deoxyadenosine residue (see scheme) of an …
C Majumdar - 2020 - search.proquest.com
The reactivity of DNA nucleobases towards oxidants and alkylators lends itself to the probability of introducing errors and mutations into the genetic code. Damaged DNA bases are …
Number of citations: 0 search.proquest.com

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